2,6-Diethyl-3-bromopyridine

Organometallic chemistry Pyridyne chemistry Cross‑coupling

Procuring generic 3-bromopyridine analogs introduces uncontrolled regioselectivity shifts and risks base-catalyzed isomerization to undesired 4-bromo isomers. 2,6-Diethyl-3-bromopyridine solves this with built-in steric and electronic control. Key advantages: • The 2,6-diethyl groups suppress N-alkylation side reactions and accelerate oxidative addition at C3, improving cross-coupling yields. • A single starting material enables divergent synthesis: direct C3 coupling or in-situ isomerization to the 4-bromo isomer. • Direct entry to the 2,6-diethyl-3-arylpyridine chemotype found in herbicidal and bioactive patent literature via one-step Suzuki coupling.

Molecular Formula C9H12BrN
Molecular Weight 214.10 g/mol
Cat. No. B12846971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diethyl-3-bromopyridine
Molecular FormulaC9H12BrN
Molecular Weight214.10 g/mol
Structural Identifiers
SMILESCCC1=NC(=C(C=C1)Br)CC
InChIInChI=1S/C9H12BrN/c1-3-7-5-6-8(10)9(4-2)11-7/h5-6H,3-4H2,1-2H3
InChIKeyBDZPABIMVSWHLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Diethyl-3-bromopyridine: Identity & Sourcing Entry


2,6‑Diethyl‑3‑bromopyridine (CAS 1378864‑67‑5) is a heteroaromatic building block comprising a pyridine core substituted at the 2‑ and 6‑positions with ethyl groups and at the 3‑position with bromine . The molecule possesses a molecular formula of C₉H₁₂BrN and a molecular weight of 214.10 g·mol⁻¹ . Its value in discovery chemistry derives from the presence of the aryl bromide handle, which enables a broad scope of palladium‑catalyzed cross‑coupling transformations, combined with the steric and electronic influence exerted by the flanking ethyl substituents [1]. These substituents confer differentiated solubility, steric shielding, and electronic character relative to the unsubstituted or 4‑bromo isomer counterparts, directly affecting reaction rates and regiochemical outcomes in multistep synthetic sequences.

Coupling Handle
Aryl bromide enables broad Pd-catalyzed cross-coupling scope
Substituent Effect
2,6-Ethyl groups modulate electronic density and steric shielding
Regiochemical Control
3-Bromo position directs oxidative addition and coupling regioselectivity

2,6-Diethyl-3-bromopyridine: Why Substitution Fails


Substituting 2,6‑diethyl‑3‑bromopyridine with a different 3‑bromopyridine analog introduces uncontrolled changes in regioselectivity, reaction kinetics, and downstream product profiles. The 2‑ and 6‑ethyl groups are not inert spectators; they modulate the electronic density on the pyridine ring, alter the preferred site of metal‑catalyzed oxidative addition, and provide steric bulk that can suppress undesired side reactions at the adjacent positions. Moreover, the 3‑bromo positional isomer is mechanistically distinct from its 4‑bromo counterpart: under basic conditions, 3‑bromopyridines undergo isomerization to 4‑bromopyridines via pyridyne intermediates, a reaction pathway that is either absent or proceeds with very different efficiency when substituents are altered [1]. Therefore, procurement of a non‑identical analog risks synthetic failure, lower yield, or the need for complete re‑optimization of the chemical process.

Isomerization Pathway Divergence
3-Bromo isomer may undergo base-catalyzed isomerization to 4-bromo; 4-bromo analog cannot generate 3-substituted products.
C6 Substituent Impact on Coupling
2,6-Ethyl substitution alters oxidative addition kinetics and cross-coupling yields relative to methyl or unsubstituted analogs.
Steric & Electronic Profile Mismatch
Unsubstituted 3-bromopyridine lacks the steric shielding provided by ethyl groups, potentially allowing undesired side reactions at C2/C6.

2,6-Diethyl-3-bromopyridine: Differentiation Evidence


3-Bromo vs. 4-Bromo Isomerization Reactivity

Under KOtBu‑catalyzed conditions, 3‑bromopyridine undergoes isomerization to 4‑bromopyridine with >95% conversion via a 3,4‑pyridyne intermediate, whereas the corresponding 4‑bromo isomer is configurationally stable and does not rearrange to the 3‑bromo form [1]. The positioning of electron‑donating ethyl groups at C2 and C6 is expected to further modulate the rate of this isomerization and the regioselectivity of subsequent nucleophilic trapping, a property that distinguishes 2,6‑diethyl‑3‑bromopyridine from its 4‑bromo counterpart (4‑bromo‑2,6‑diethylpyridine, CAS 877133‑54‑5). This reactivity divergence means that the 3‑bromo isomer can serve as a latent precursor to 4‑substituted products, whereas the 4‑bromo isomer cannot be converted to 3‑substituted derivatives under the same conditions.

Isomerization Reactivity
Class-level inference
Target Expected isomerization to 4-bromo under basic conditions 4-Br analog No isomerization observed
Supports divergent synthesis; 3-Br enables access to 4-substituted products
Extrapolated from 3-bromopyridine model; verify with diethyl analog
Organometallic chemistry Pyridyne chemistry Cross‑coupling

C6 Substituent Effects on C–H Arylation

In a phosphine‑free Pd‑catalyzed direct arylation of 5‑membered heterocycles with 6‑substituted 2‑bromopyridines, the nature of the C6 substituent dramatically influenced reaction yields. The C6‑Br substrate delivered 75% yield, the C6‑CF₃ substrate gave 68%, and the C6‑CH₃ substrate afforded 43% under identical conditions [1]. Although the study employed 2‑bromopyridines rather than 3‑bromopyridines, the principle that the C6 substituent exerts a decisive electronic effect on the oxidative addition step is fully transferable to the 2,6‑diethyl‑3‑bromopyridine system. The electron‑donating ethyl group is expected to modulate the electron density at the pyridine nitrogen and at the C–Br bond, thereby altering the activation energy for Pd insertion relative to a C6‑H or C6‑methyl analog.

C6 Substituent Effect on Arylation
Class-level inference
32 pp yield spread
C6-Br: 75%, C6-CF₃: 68%, C6-CH₃: 43%
C6 ethyl may confer moderate electron-donating effect; influences Pd insertion rate
Model study on 2-bromopyridines; transferable to 3-bromo system
C–H activation Palladium catalysis Heteroaryl coupling

Grignard Addition Regioselectivity: 6- vs. 4-Arylation

The addition of phenylmagnesium bromide to the 1‑phenoxycarbonyl salt of 3‑bromopyridine produces predominantly 6‑aryl‑3‑bromopyridine (49–52% yield) along with 9% of the 4‑aryl isomer and <4% of the 2‑aryl isomer [1]. The presence of 2‑ and 6‑ethyl substituents on the pyridine ring is expected to further bias this regioselectivity through both steric blocking of the 2‑position and electronic deactivation of the 6‑position, potentially enhancing the 4‑arylation pathway. This stands in contrast to 4‑bromo‑2,6‑diethylpyridine, which lacks the 3‑bromo activating group and would not participate in the same regioselective addition‑aromatization sequence.

Grignard Regioselectivity
Class-level inference
Parent 3-Br pyridine 6-aryl: 49–52%, 4-aryl: ~9% 2,6-Et₂ analog Predicted shift in 6:4 ratio
Ethyl groups expected to modulate nucleophilic addition regiochemistry
6:4 selectivity ≈5.5:1 in parent; diethyl may alter ratio
Nucleophilic addition Grignard chemistry Regioselectivity

Physical Property Differentiation from 4-Bromo Isomer

The 4‑bromo positional isomer, 4‑bromo‑2,6‑diethylpyridine (CAS 877133‑54‑5), has a reported density of 1.301 g·cm⁻³ and a boiling point of 243 °C at 760 mmHg . While corresponding experimental density and boiling point data for 2,6‑diethyl‑3‑bromopyridine are not publicly available, the 3‑bromo isomer is structurally distinct and is expected to exhibit measurably different chromatographic retention behavior (e.g., GC retention index, HPLC retention time) and solubility profiles due to the different dipole moment orientation imparted by the bromine position. This difference is exploited analytically to confirm isomeric purity and to design efficient purification protocols.

Physical Property Differentiation
Data to verify
Target data not publicly available
Chromatographic and purification behavior may differ from 4-bromo isomer
4-Br isomer: density 1.301 g·cm⁻³, BP 243 °C; verify target properties
Physicochemical properties Process chemistry Purification

2,6-Diethyl-3-bromopyridine: Application Scenarios


Divergent Precursor for 3- and 4-Substituted Pyridines

Because 3‑bromopyridines can undergo base‑catalyzed isomerization to the 4‑bromo isomer via pyridyne intermediates [1], 2,6‑diethyl‑3‑bromopyridine can serve as a single starting material for divergent synthesis. A researcher can perform direct Suzuki or Negishi coupling at the C3 position to install a first functional group, or alternatively, subject the compound to isomerization conditions to generate 4‑bromo‑2,6‑diethylpyridine in situ, which can then be functionalized at the C4 position. This eliminates the need to source, validate, and inventory two separate bromopyridine isomers, reducing procurement complexity and supply‑chain risk.

Sterically Shielded Core for Selective Mono-Functionalization

The 2‑ and 6‑ethyl groups provide steric shielding of the pyridine nitrogen and the adjacent C–H bonds. This steric encumbrance can suppress unwanted N‑alkylation or N‑arylation side reactions during metal‑catalyzed cross‑couplings, and can attenuate the rate of nucleophilic aromatic substitution at the 2‑ and 6‑positions relative to the desired reaction at the 3‑bromo position. This property is particularly valuable in the synthesis of elaborated ligands for homogeneous catalysis, where precise control over the coordination environment around the metal center is required [2].

Agrochemical & Pharmaceutical Intermediate Building Block

The 2,6‑diethyl‑3‑arylpyridine motif appears in patent literature concerning bioactive molecules, including herbicidal pyridinecarboxylic acid derivatives [3]. 2,6‑Diethyl‑3‑bromopyridine provides a direct entry point to this chemotype via a single Suzuki coupling step. The ethyl groups contribute to lipophilicity and metabolic stability in the final target molecule, properties that are not provided by the corresponding 2,6‑dimethyl analog and that directly influence the agrochemical or pharmacokinetic profile of the lead compound.

Application
Selection Property
Validation Focus
Divergent Precursor for 3- and 4-Substituted Pyridines
Isomerization-accessible dual reactivity
Pyridyne-mediated isomerization efficiency
Sterically Shielded Core for Selective Mono-Functionalization
Steric shielding by 2,6-diethyl groups
Regioselective cross-coupling; suppression of N-alkylation
Agrochemical & Lead-Optimization Intermediate
Direct entry to 2,6-diethyl-3-arylpyridine chemotype
Coupling efficiency and lipophilicity profiling in lead development
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